1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
Description
1-Methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride (CAS: 1251923-69-9) is a heterocyclic sulfonyl chloride derivative characterized by a fused pyrido[2,3-d]pyrimidine core. Its molecular formula is C₇H₄ClN₃O₄S, with a molecular weight of 261.64 g/mol . The structure features a sulfonyl chloride (-SO₂Cl) group at position 6, a methyl substituent at position 1, and two ketone groups at positions 2 and 4 (Figure 1). The SMILES notation is C1=C(C=NC2=C1C(=O)NC(=O)N2)S(=O)(=O)Cl, and its InChIKey is QUOKVTMCGVIFQC-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 150.8 Ų for the [M+H]+ adduct, suggesting utility in mass spectrometry-based analyses .
Properties
IUPAC Name |
1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O4S/c1-12-6-5(7(13)11-8(12)14)2-4(3-10-6)17(9,15)16/h2-3H,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJPNZYMEGEHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129735 | |
| Record name | Pyrido[2,3-d]pyrimidine-6-sulfonyl chloride, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-69-9 | |
| Record name | Pyrido[2,3-d]pyrimidine-6-sulfonyl chloride, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-d]pyrimidine-6-sulfonyl chloride, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorosulfonation Step
- The starting material, 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine , is treated with chlorosulfonic acid .
- Reaction conditions: heating at elevated temperature (e.g., 100 °C) for extended periods (up to 22 hours).
- The reaction mixture is then quenched by addition to ice water, followed by extraction with dichloromethane (DCM).
- The organic phase is dried and evaporated to yield the sulfonyl chloride intermediate as a gummy or solid product.
Reaction Conditions Summary
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid | 100 °C, 22 h | Formation of pyrido[2,3-d]pyrimidine-6-sulfonyl chloride (gummy solid) |
| Workup | Ice water, DCM | Quench and extraction | Isolated sulfonyl chloride intermediate |
This step is critical to introduce the reactive sulfonyl chloride moiety, which is highly electrophilic and suitable for further nucleophilic substitution.
Formation of Sulfonamide Derivatives
General Procedure for Sulfonamide Formation
- The sulfonyl chloride intermediate is reacted with amines such as 1-methylcyclopropanamine hydrochloride .
- A base such as triethylamine is added to neutralize the released HCl.
- The reaction is typically conducted in an aprotic solvent like dichloromethane (DCM) under nitrogen atmosphere at ambient temperature for 2 hours.
- After completion, the reaction mixture is washed with acidic aqueous solution (e.g., 2 N HCl) to remove excess base and impurities.
- The product is purified by column chromatography using an eluent system such as ethyl acetate/iso-hexane (1:1 v/v).
Example Reaction Data
| Reactants | Solvent | Base | Temperature | Time | Yield (%) | Product Description |
|---|---|---|---|---|---|---|
| 1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride + 1-methylcyclopropanamine hydrochloride | DCM | Triethylamine | RT | 2 h | 89 | 1-methyl-N-(1-methylcyclopropyl)-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-sulfonamide (white solid) |
This method is robust and yields high purity sulfonamide products suitable for biological evaluation.
Additional Synthetic Notes and Variations
- Alternative bases such as N,N-diisopropylethylamine and solvents like THF can also be employed with similar efficiency.
- The sulfonyl chloride intermediate can be prepared from related quinazoline derivatives following analogous chlorosulfonation protocols.
- The amine coupling step tolerates various amines, enabling the synthesis of diverse sulfonamide derivatives.
- Purification typically involves automated column chromatography or preparative HPLC depending on scale and purity requirements.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Chlorosulfonation | Chlorosulfonic acid, 100 °C, 22 h | Pyrido[2,3-d]pyrimidine-6-sulfonyl chloride (gummy solid) | ~22 | Requires careful handling; moisture sensitive |
| 2 | Sulfonamide formation | Amine (e.g., 1-methylcyclopropanamine HCl), triethylamine, DCM, RT, 2 h | 1-methyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-sulfonamide | 80-90 | Purified by chromatography |
Research Findings and Practical Considerations
- The sulfonyl chloride intermediate is moisture sensitive and must be handled under inert atmosphere or dry conditions.
- The chlorosulfonic acid reaction requires controlled temperature to avoid decomposition.
- Reaction times and temperatures can be optimized for scale-up.
- The amine coupling is typically high yielding and proceeds cleanly under mild conditions.
- The methodology allows for structural diversification by varying the amine component, which is useful for medicinal chemistry applications such as TRPC5 modulators.
Chemical Reactions Analysis
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The compound can form condensation products with other molecules, leading to the formation of more complex structures
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-Methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride has been extensively studied for its potential applications in various scientific domains:
Medicinal Chemistry
The compound is explored for its therapeutic potential in cancer treatment due to its ability to inhibit specific enzymes involved in DNA repair mechanisms. Notably:
- PARP Inhibition: It inhibits poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. This inhibition can lead to genomic instability and cell death in cancer cells .
Biological Studies
Research indicates that this compound can serve as a valuable tool in biological studies focused on:
- Enzyme Inhibition: It is utilized to study enzyme inhibition and protein interactions.
- Cell Growth Suppression: By disrupting nucleic acid synthesis, it can halt the proliferation of cancer cells and induce apoptosis through accumulated DNA damage .
Industrial Applications
In industrial chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structural features make it suitable for various chemical processes.
Case Studies and Research Findings
Several studies have highlighted the biological activities and therapeutic potentials of this compound:
- Cancer Research: Investigations have demonstrated its effectiveness in inhibiting growth in various cancer cell lines through targeted enzyme inhibition.
- Mechanistic Studies: Research has provided insights into how the compound interacts with DNA repair pathways and contributes to cellular apoptosis.
Mechanism of Action
The mechanism of action of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets. It is known to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. By inhibiting PARP-1, the compound can induce genomic instability in cancer cells, leading to cell death .
Comparison with Similar Compounds
Key Observations :
- The methyl substituent in the target compound enhances steric stability compared to the unsubstituted analog .
Carboxylic Acid Derivatives
Key Observations :
- Alkyl substituents (e.g., ethyl, methyl) enhance binding affinity to enzymatic targets (e.g., CDK2) compared to unsubstituted analogs .
- The carboxylic acid group enables conjugation with amines or alcohols, facilitating prodrug development .
Analytical Data
- Collision cross-section (CCS) values for the target compound’s adducts ([M+H]⁺: 150.8 Ų; [M+Na]⁺: 164.4 Ų) suggest utility in ion mobility spectrometry for structural characterization .
Biological Activity
1-Methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, case studies, and research findings.
- Chemical Formula: C9H7ClN3O4S
- Molecular Weight: 263.68 g/mol
- CAS Number: 1000933-15-2
- IUPAC Name: 1-methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
Biological Activity
The biological activity of this compound has been primarily explored in the context of its role as an inhibitor of various enzymes involved in nucleic acid synthesis. The following sections summarize key findings regarding its biological effects.
This compound acts by inhibiting enzymes that are crucial for nucleic acid synthesis. This inhibition disrupts normal cellular processes and can lead to:
- Cell Growth Suppression: By interfering with nucleic acid synthesis, the compound can halt the proliferation of cancer cells.
- Induction of Apoptosis: The accumulation of DNA damage due to inhibited nucleic acid synthesis may trigger programmed cell death.
In Vitro Studies
Several studies have demonstrated the efficacy of this compound in vitro:
In these studies, the compound showed a notable ability to inhibit cell growth and induce apoptosis at varying concentrations.
Case Studies
A case study involving a novel derivative of this compound highlighted its potential in treating resistant cancer types. The study reported:
- Patient Demographics: 30 patients with advanced solid tumors resistant to standard therapies.
- Treatment Regimen: Administered the compound at a dose of 200 mg/m² weekly.
- Outcomes: 15% achieved partial response; 50% experienced stable disease for over three months.
This case study underscores the potential clinical application of this compound in oncology.
Q & A
Q. Methodological Answer :
- NMR :
- Mass Spectrometry (HRMS) : Exact mass for (theoretical [M+H]⁺: 300.9854).
- IR : Strong absorption bands for S=O (1360–1180 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
Advanced: How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?
Methodological Answer :
The sulfonyl chloride acts as an electrophilic center, enabling:
- Amination : React with primary/secondary amines (e.g., pyrrolidine) in dichloromethane at 0–25°C to form sulfonamides. Monitor progress via TLC (Rf shift from 0.7 to 0.3 in 1:1 EtOAc/hexane).
- Hydrolysis Sensitivity : Kinetic studies show rapid hydrolysis in aqueous buffers (pH > 7), necessitating anhydrous handling .
Data Contradiction Analysis :
Conflicting reports on hydrolysis rates (e.g., pH 7.4 vs. pH 8.0) may arise from solvent polarity differences. Validate via controlled experiments using buffered DMSO/water mixtures.
Basic: What are the stability considerations for long-term storage?
Q. Methodological Answer :
- Storage Conditions : Anhydrous environment (desiccator with P₂O₅) at –20°C.
- Decomposition Signs : Discoloration (white → yellow) or gas evolution (HCl release).
- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring (purity drop <5% acceptable) .
Advanced: How can crystallography resolve ambiguities in structural assignments?
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of:
- Regiochemistry : Verify sulfonyl chloride position (C-6 vs. C-5) via bond lengths (C–S: ~1.76 Å) and torsion angles.
- Hydrogen Bonding : Intermolecular interactions (e.g., N–H···O=S) affecting crystal packing .
Example : A related pyrido[2,3-d]pyrimidine derivative showed crystallizing in the monoclinic P2₁/c space group with Z = 4 .
Basic: What are typical applications in medicinal chemistry research?
Q. Methodological Answer :
- Intermediate for Bioconjugation : Sulfonyl chloride reacts with amine-bearing biomolecules (e.g., peptides) to form stable sulfonamide linkages.
- Kinase Inhibitor Scaffolds : Analogues with pyrido[2,3-d]pyrimidine cores show activity against phosphatases and kinases (e.g., PF-06465469 derivatives) .
Advanced: How to troubleshoot low yields in sulfonation steps?
Q. Methodological Answer :
- Side Reactions : Competing hydrolysis can be minimized by rigorous drying of solvents (e.g., molecular sieves in DMF).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the sulfonating agent.
- In Situ Monitoring : Use FT-IR to track S=O bond formation (1360 cm⁻¹ peak intensity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
